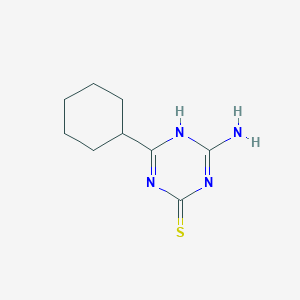
2,5-Diethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethylpyrrolidine is a heterocyclic organic compound featuring a five-membered ring with two ethyl groups attached to the second and fifth carbon atoms. This compound belongs to the pyrrolidine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethylpyrrolidine can be achieved through various methods. One common approach involves the reaction of pyrrolidine with ethyl halides under basic conditions. Another method includes the use of Grignard reagents, where ethylmagnesium bromide reacts with pyrrolidine to introduce the ethyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups at the nitrogen atom or the carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated pyrrolidine derivatives.
Scientific Research Applications
2,5-Diethylpyrrolidine finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Mechanism of Action
The mechanism of action of 2,5-Diethylpyrrolidine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The ethyl groups on the pyrrolidine ring influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2,5-Dimethylpyrrolidine: Similar structure but with methyl groups instead of ethyl groups.
2,5-Di-tert-butylpyrrolidine: Features bulkier tert-butyl groups, leading to different steric and electronic properties.
2,5-Diethylpyrrolidine-1-oxyl: An oxidized form with distinct redox properties.
Uniqueness: this compound is unique due to its specific ethyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. The ethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile compound in various applications .
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2,5-diethylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-3-7-5-6-8(4-2)9-7/h7-9H,3-6H2,1-2H3 |
InChI Key |
RDZWGZPNDVFBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


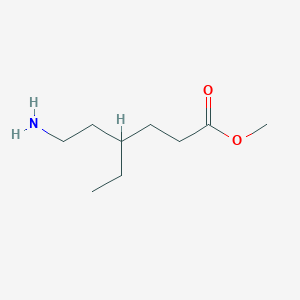
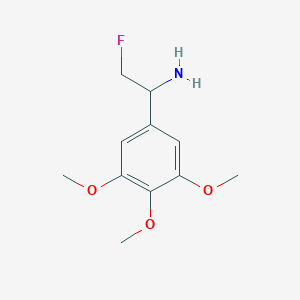
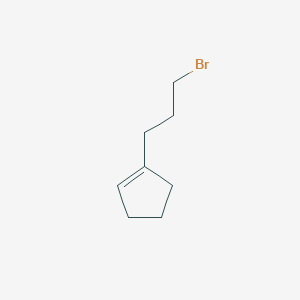
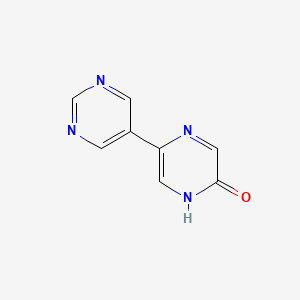
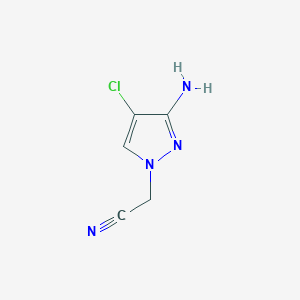
![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)

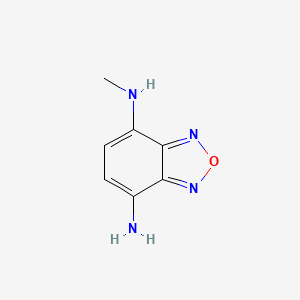

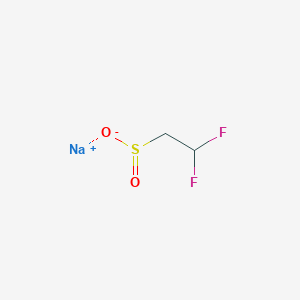
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)
